molecular formula C26H38N2O6 B11096405 (3beta,8xi,9xi,14xi,16alpha,20Z)-20-[(acetyloxy)imino]-16-(nitromethyl)pregn-5-en-3-yl acetate

(3beta,8xi,9xi,14xi,16alpha,20Z)-20-[(acetyloxy)imino]-16-(nitromethyl)pregn-5-en-3-yl acetate

Cat. No.: B11096405
M. Wt: 474.6 g/mol
InChI Key: YLMHXCVWMFRELH-QQGXDWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-{1-[7-(ACETYLOXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO ACETATE” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the core cyclopenta[a]phenanthrene structure, followed by functional group modifications. Common synthetic routes may include:

    Cyclization reactions: to form the core structure.

    Acetylation: to introduce the acetoxy group.

    Nitromethylation: to add the nitromethyl group.

    Amino acid esterification: to form the amino acetate moiety.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as chromatography and crystallization.

    Scale-up processes: to transition from laboratory to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield ketones or carboxylic acids.

    Reduction: may produce amines.

    Substitution: can result in a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with molecular targets and pathways. This may include:

    Binding to enzymes or receptors: to modulate their activity.

    Interacting with DNA or RNA: to influence gene expression.

    Participating in signaling pathways: to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other cyclopenta[a]phenanthrene derivatives with different functional groups. Examples include:

  • (Z)-{1-[7-(HYDROXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO ACETATE
  • (Z)-{1-[7-(METHOXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO ACETATE

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties. This makes it a valuable subject of study for developing new drugs or materials.

Properties

Molecular Formula

C26H38N2O6

Molecular Weight

474.6 g/mol

IUPAC Name

[(3S,10R,13S,16R,17S)-17-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-10,13-dimethyl-16-(nitromethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C26H38N2O6/c1-15(27-34-17(3)30)24-18(14-28(31)32)12-23-21-7-6-19-13-20(33-16(2)29)8-10-25(19,4)22(21)9-11-26(23,24)5/h6,18,20-24H,7-14H2,1-5H3/b27-15-/t18-,20-,21?,22?,23?,24-,25-,26-/m0/s1

InChI Key

YLMHXCVWMFRELH-QQGXDWFESA-N

Isomeric SMILES

C/C(=N/OC(=O)C)/[C@H]1[C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C[N+](=O)[O-]

Canonical SMILES

CC(=NOC(=O)C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.